molecular formula C18H16ClN3O3S B2920200 (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone CAS No. 2034557-67-8

(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone

Cat. No.: B2920200
CAS No.: 2034557-67-8
M. Wt: 389.85
InChI Key: JFJZUZDONSUTTK-UHFFFAOYSA-N
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Description

This compound is a synthetic organic molecule, incorporating elements of pyridine, piperidine, and isoxazole rings. Its structural complexity suggests potential utility across various fields like medicinal chemistry, where heterocyclic compounds play crucial roles.

Preparation Methods

Synthetic routes to create (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone) involve multi-step organic synthesis, beginning with the formation of core heterocycles, followed by specific substitution reactions to introduce desired functional groups. Conditions typically include catalysts like palladium and solvents such as dimethylformamide or tetrahydrofuran.

  • Laboratory Synthesis

    : For instance, one might begin with 3-chloropyridine and react it with piperidine under anhydrous conditions, facilitated by a base like potassium carbonate. After that, a separate pathway would involve synthesizing the isoxazole ring, potentially through cycloaddition reactions.

  • Industrial Production

    : Scaling up to industrial methods would require optimization for yield and purity, perhaps involving continuous flow synthesis techniques and advanced purification processes like crystallization and chromatography.

Chemical Reactions Analysis

This compound can undergo various reactions, depending on which functional group is targeted:

  • Oxidation and Reduction

    : It may react with oxidizing agents like potassium permanganate or reducing agents such as lithium aluminum hydride, though these reactions might selectively affect specific sites.

  • Substitution Reactions

    : Nucleophilic substitution could occur at the chloropyridine moiety, while electrophilic aromatic substitution might target the thiophenyl part.

  • Reagents and Conditions

    : Common reagents might include bromine (for halogenation), sulfuric acid (for sulfonation), and lithium diisopropylamide (for deprotonation).

Scientific Research Applications

This compound’s structure, containing multiple heterocyclic rings, makes it valuable in various research fields:

  • Chemistry

    : As a building block for synthesizing more complex molecules, especially in combinatorial chemistry.

  • Biology and Medicine

    : Potential as a ligand in drug design, targeting specific enzymes or receptors due to its ability to fit into active sites with high specificity.

  • Industry

    : Possible use in creating specialized polymers or as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone) exerts its effects hinges on its ability to interact with molecular targets like enzymes or receptors. It might inhibit enzyme activity by occupying the active site or modify receptor function by binding to the ligand-binding domain, altering downstream signaling pathways.

Comparison with Similar Compounds

Compared to similar heterocyclic compounds, this molecule’s unique feature lies in its specific combination of functional groups:

  • Similar Compounds

    : Other heterocyclic compounds might include 3-chloropyridine derivatives, piperidine-based drugs, and isoxazole-containing molecules.

  • Uniqueness

    : The specific arrangement and type of heterocycles confer unique physicochemical properties, making it distinct in terms of solubility, stability, and reactivity.

There you have it, a detailed exploration of (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone) It’s fascinating how each compound holds so many possibilities

Properties

IUPAC Name

[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(5-thiophen-2-yl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3S/c19-13-11-20-6-3-15(13)24-12-4-7-22(8-5-12)18(23)14-10-16(25-21-14)17-2-1-9-26-17/h1-3,6,9-12H,4-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFJZUZDONSUTTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)C3=NOC(=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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